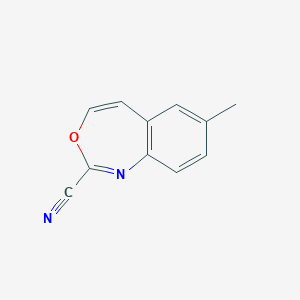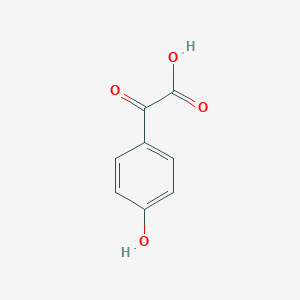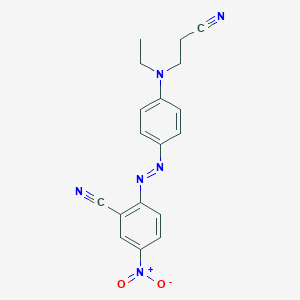
2-Trimethylsilylmethylpyridine
Vue d'ensemble
Description
2-Trimethylsilylmethylpyridine is a chemical compound with the molecular formula C9H15NSi . It is a derivative of pyridine, where a trimethylsilyl group is attached to the pyridine ring .
Synthesis Analysis
The synthesis of 2-Trimethylsilylmethylpyridine and its analogues has been studied. For instance, 5-Methyl-2-trimethylsilyl-pyridine has been prepared via the “in situ” Grignard reaction of 1-bromo-5-methyl-pyridine with magnesium and trimethylchlorosilane in refluxing tetrahydrofuran .
Molecular Structure Analysis
The molecular weight of 2-Trimethylsilylmethylpyridine is 165.308 Da . The structure of this compound and its analogues has been determined by low temperature single crystal X-ray diffraction methods .
Chemical Reactions Analysis
The trimethylsilyl group in 2-Trimethylsilylmethylpyridine is known for its chemical inertness and large molecular volume . It is often used as a protecting group in organic synthesis .
Physical And Chemical Properties Analysis
2-Trimethylsilylmethylpyridine has a molecular weight of 165.308 Da . It has a refractive index of n20/D 1.489 (lit.), a boiling point of 47-49 °C/5 mmHg (lit.), and a density of 0.9113 g/mL at 25 °C (lit.) .
Applications De Recherche Scientifique
Catalysis and Polymerization
- 2-Trimethylsilylmethylpyridine derivatives are used in the synthesis of octahedral group 4 metal complexes, which have applications in olefin oligo- and polymerization. These complexes exhibit varied activities based on their metal centers and ligands, influencing polymer characteristics (Fuhrmann, Brenner, Arndt, & Kempe, 1996).
Chemical Derivatization in Metabolomics
- Trimethylsilylation, a derivatization procedure involving trimethylsilyl groups, is used in gas chromatography-mass spectrometry for metabolomics studies. This process can transform certain compounds, like mimosine, into other products, impacting metabolomics analysis (Kim, Metz, Hu, Wiedner, Kim, Smith, Morgan, & Zhang, 2011).
Chemical Vapor Deposition (CVD) Precursors
- Silicon(IV) compounds containing 2-alkyl-aminopyridine ligands linked with trimethylsilyl groups have been developed as precursors for chemical vapor deposition. These compounds are characterized for their thermal stability and vapor pressure, influencing their suitability for CVD processes (Du, Chu, Xu, Miao, & Ding, 2015).
Material Science and Biomedical Research
- 2-Trimethylsilylmethylpyridine derivatives find applications in material science and biomedical research, particularly in the development of coordination compounds for diverse uses like photovoltaics, DNA intercalation, and catalysis (Winter, Newkome, & Schubert, 2011).
Supramolecular Chemistry
- Pyridine-based ligands, including those with trimethylsilyl substituents, are central to the development of structures in supramolecular chemistry. These compounds serve as building blocks for complex molecular assemblies (Schubert & Eschbaumer, 1999).
Polymer Functionalization
- Trimethylsilyl groups are utilized in the functionalization of polymers, such as in the quaternization of polystyrene-b-poly(2-vinylpyridine) films. This process introduces primary amine functionalities, expanding the application scope of these polymers (Ayyub, Ibrahim, & Kofinas, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
trimethyl(pyridin-2-ylmethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NSi/c1-11(2,3)8-9-6-4-5-7-10-9/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEDYVJWBRCEEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343665 | |
| Record name | 2-TRIMETHYLSILYLMETHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Trimethylsilylmethylpyridine | |
CAS RN |
17881-80-0 | |
| Record name | 2-TRIMETHYLSILYLMETHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





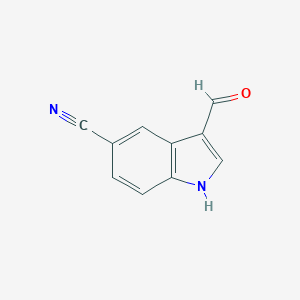
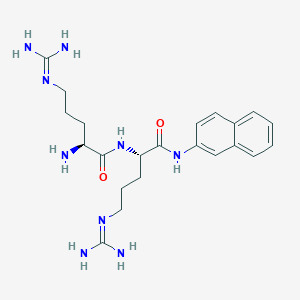

![2-[Benzyl(methyl)amino]-1-phenylpropan-1-one](/img/structure/B103111.png)
![1,3-Diazabicyclo[3.1.0]hexane](/img/structure/B103113.png)
